Des-N,N-diethylethanamine 4-Hydroxyclomiphene

Description

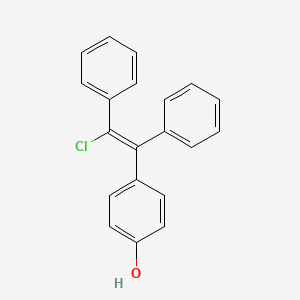

Structure

3D Structure

Properties

IUPAC Name |

4-[(Z)-2-chloro-1,2-diphenylethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClO/c21-20(17-9-5-2-6-10-17)19(15-7-3-1-4-8-15)16-11-13-18(22)14-12-16/h1-14,22H/b20-19- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZKUFVAKHXHHC-VXPUYCOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Des-N,N-diethylethanamine 4-Hydroxyclomiphene can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Quality Control and Assurance

Des-N,N-diethylethanamine 4-hydroxyclomiphene serves as a critical standard in the quality control (QC) and quality assurance (QA) processes during the commercial production of clomifene and related formulations. It is utilized as a working standard or secondary reference standard, ensuring that the production meets the required specifications set by regulatory bodies such as the FDA. The compound aids in validating analytical methods used to assess the purity and efficacy of clomifene products .

Abbreviated New Drug Applications (ANDA)

The compound plays a significant role in the filing of Abbreviated New Drug Applications (ANDA) with the FDA. It is essential for demonstrating the bioequivalence of generic formulations to their branded counterparts. The use of this compound in ANDA submissions helps ensure that generic drugs meet the same standards of quality, safety, and efficacy as established by their brand-name versions .

Toxicity Studies

In addition to its regulatory applications, this compound is employed in toxicity studies related to drug formulations. These studies are crucial for assessing the safety profiles of new pharmaceutical products before they reach clinical trials or market release. The compound's role in these studies helps identify potential adverse effects associated with drug use, thereby ensuring patient safety .

Analytical Method Development

This compound is instrumental in analytical method development and validation (AMV). Researchers utilize this compound to establish reliable methods for detecting and quantifying clomifene and its metabolites in biological samples. The compound's unique properties facilitate the optimization of techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy .

Research Insights

Mechanistic Studies

Research involving this compound has provided insights into its mechanism of action as a selective estrogen receptor modulator (SERM). As a metabolite of clomifene, it exhibits both agonistic and antagonistic properties on estrogen receptors, influencing reproductive health outcomes. Studies have shown that it can stimulate ovulation by modulating hormonal feedback mechanisms in women with conditions such as polycystic ovary syndrome (PCOS) .

Comparative Affinity Studies

Comparative studies have evaluated the affinity of this compound for estrogen receptors relative to other SERMs. Research indicates that it possesses significant binding affinity, which contributes to its effectiveness in therapeutic applications related to fertility treatments .

Mechanism of Action

The mechanism of action of Des-N,N-diethylethanamine 4-Hydroxyclomiphene involves its interaction with specific molecular targets and pathways within biological systems

Comparison with Similar Compounds

Clomiphene Citrate

Clomiphene (CAS 911-45-5) is the parent compound, with the formula C₂₆H₂₈ClNO. It acts as a selective estrogen receptor modulator (SERM) by antagonizing hypothalamic estrogen receptors, thereby increasing gonadotropin secretion . Unlike Des-N,N-diethylethanamine 4-Hydroxyclomiphene, clomiphene retains the N,N-diethylethanamine group (Fig. 1), which enhances its bioavailability and receptor-binding affinity .

| Parameter | Clomiphene | This compound |

|---|---|---|

| Molecular Weight | 406.0 g/mol | 306.79 g/mol |

| Key Functional Groups | N,N-diethylethanamine, chloro-diphenylethenyl | Hydroxyl, chloro-diphenylethenyl |

| Metabolic Pathway | CYP2D6-mediated hydroxylation | Further dealkylation of clomiphene metabolites |

| Bioactivity | Estrogen receptor antagonist | Likely reduced receptor affinity due to structural modification |

Active Metabolites: 4-Hydroxyclomiphene and N-Desethyl Derivatives

- (E)-4-Hydroxyclomiphene: A primary metabolite formed via CYP2D6-mediated oxidation of clomiphene. It exhibits 8–12 times lower plasma concentrations in individuals with non-functional CYP2D6 alleles, highlighting metabolic variability .

Key Difference: this compound lacks the diethylamino group entirely, distinguishing it from both clomiphene and its hydroxylated metabolites. This structural change likely diminishes its antiestrogenic potency .

Comparison with Structurally Related Compounds

Tamoxifen

Tamoxifen (a SERM with a triphenylethylene backbone) shares clomiphene’s mechanism of estrogen receptor antagonism . However, tamoxifen retains a dimethylaminoethoxy side chain, whereas this compound lacks this moiety, suggesting differences in receptor interaction and pharmacokinetics.

N,N-Diethylethanamine-Containing Bioactive Compounds

- 2-Benzo[a]phenothiazin-12-yl-N,N-diethylethanamine: Exhibits antifungal activity by inhibiting Candida albicans biofilm formation . The diethylethanamine group may enhance cellular uptake or target binding.

- Compound 6c (cytotoxic agent): A pyrrolo[2,1-a]isoquinoline derivative with N,N-diethylethanamine, showing potent activity against cancer cell lines (IC₅₀ = 1.93–33.84 µM) .

| Compound | Biological Activity | Structural Feature |

|---|---|---|

| This compound | Antiestrogenic (theoretical) | Hydroxyl, chloro-diphenylethenyl |

| 2-Benzo[a]phenothiazin-12-yl-N,N-diethylethanamine | Antifungal (biofilm inhibition) | Diethylethanamine, phenothiazine |

| Compound 6c | Cytotoxic | Diethylethanamine, pyrroloisoquinoline |

Structural Insight : The N,N-diethylethanamine group is a common feature in compounds targeting diverse pathways (e.g., estrogen receptors, biofilms, cancer). Its removal in this compound may reduce membrane permeability or receptor interaction .

Pharmacological and Metabolic Considerations

- Metabolic Stability : this compound’s lack of the diethyl group may accelerate renal clearance compared to clomiphene, reducing its half-life .

- Receptor Affinity: Molecular docking studies suggest that the diethylamino group in clomiphene stabilizes interactions with estrogen receptors. Its absence likely diminishes binding efficacy .

- Clinical Relevance: As a minor metabolite or impurity, this compound’s therapeutic contribution is unclear but warrants monitoring in pharmacokinetic studies .

Biological Activity

Des-N,N-diethylethanamine 4-hydroxyclomiphene is a significant metabolite of clomiphene citrate, a medication widely used for treating female infertility. Understanding its biological activity is crucial for optimizing therapeutic outcomes and minimizing side effects.

Chemical Profile

- IUPAC Name : this compound

- Molecular Formula : C26H28ClNO

- CAS Number : 100.011.826

This compound functions primarily as an estrogen receptor modulator. It exhibits both agonistic and antagonistic properties depending on the estrogen levels in the body:

- Agonistic Action : At low estrogen levels, it activates estrogen receptors (ERα) to stimulate ovarian follicle development.

- Antagonistic Action : At high estrogen levels, it blocks these receptors, preventing the negative feedback that inhibits gonadotropin release from the pituitary gland, thereby promoting ovulation.

Biological Activity and Efficacy

Research indicates that 4-hydroxyclomiphene and its derivatives significantly inhibit estrogen receptor activity. The following table summarizes key findings regarding their biological activity:

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| (E)-4-hydroxyclomiphene | 2.5 | Estrogen receptor antagonist |

| (E)-4-hydroxy-N-desethylclomiphene | 1.4 | Estrogen receptor antagonist |

These compounds have shown a strong correlation with the polymorphic cytochrome P450 (CYP) 2D6 enzyme, which is vital for their metabolic activation. Variability in CYP2D6 genotypes can lead to differences in drug efficacy among patients, highlighting the importance of pharmacogenetic testing in clinical settings .

Clinical Studies and Case Reports

- Infertility Treatment : A study demonstrated that clomiphene citrate, including its active metabolites like 4-hydroxyclomiphene, significantly improved pregnancy rates in women with ovulatory dysfunction compared to placebo (odds ratio [OR] 5.91) .

- Polycystic Ovary Syndrome (PCOS) : In women with PCOS, clomiphene citrate has been shown to induce ovulation effectively, with approximately 30% to 50% achieving conception during treatment cycles .

- Testosterone Levels in Men : Clomiphene has also been studied in men for its ability to increase testosterone levels without significant adverse effects on lipid profiles or other metabolic parameters .

Adverse Effects and Considerations

While generally well-tolerated, clomiphene citrate can lead to side effects such as:

- Ovarian hyperstimulation syndrome (OHSS)

- Mood swings

- Visual disturbances

Monitoring is essential, especially in patients with known risk factors for complications.

Q & A

Basic Research Questions

Q. How can researchers synthesize Des-N,N-diethylethanamine 4-Hydroxyclomiphene and profile its impurities?

- Methodological Answer : Synthesis typically involves modifying clomiphene citrate (a gonadotropin stimulant) via hydroxylation. Impurity profiling requires HPLC or LC-MS to identify byproducts such as Clomifene Impurity F (2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine citrate) and Impurity G (2-(2-chloro-4-(2-chloro-1,2-diphenylvinyl)phenoxy)-N,N-diethylethanamine). Reference standards should comply with pharmacopeial guidelines (e.g., EP) for structural validation .

Q. What analytical techniques are optimal for characterizing this compound’s physicochemical properties?

- Methodological Answer : Use NMR spectroscopy for structural elucidation, particularly to confirm hydroxylation at the 4-position. LC-MS with electrospray ionization (ESI) is critical for determining molecular weight and purity. Refractive index measurements (e.g., using Arago-Biot or Lorentz-Lorenz equations) can assess solvent interactions in binary mixtures, though this is more relevant to precursor amines like N,N-diethylethanamine .

Q. How does this compound exert its pharmacological effects?

- Methodological Answer : As a clomiphene metabolite, it acts as a selective estrogen receptor modulator (SERM). In vitro assays (e.g., competitive binding to ERα/ERβ) and in vivo models (e.g., ovulation induction in rodents) can quantify antiestrogenic activity and gonadotropin stimulation. Dose-response studies should reference LD50 values (e.g., 1400 mg/kg in mice) for safety margins .

Advanced Research Questions

Q. What experimental approaches are used to study the metabolic pathways of this compound?

- Methodological Answer : Use CYP2D6-enriched human liver microsomes to identify phase I metabolites. Isotopic labeling (e.g., deuterated clomiphene) combined with high-resolution mass spectrometry (HRMS) tracks hydroxylation and N-deethylation. Pharmacokinetic models (e.g., compartmental analysis) can predict metabolite accumulation .

Q. How can researchers resolve and quantify enantiomers of this compound?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates (E)- and (Z)-isomers. Circular dichroism (CD) spectroscopy validates enantiomeric purity. Dynamic kinetic resolution may be required due to isomer interconversion under physiological conditions .

Q. What receptor-binding assays are suitable for evaluating the estrogenic/antiestrogenic activity of this compound?

- Methodological Answer : Competitive radioligand binding assays using [³H]-estradiol and recombinant ER subtypes (ERα/ERβ). Transcriptional activation can be measured via luciferase reporters in ER-positive cell lines (e.g., MCF-7). Co-crystallization with ER ligand-binding domains provides structural insights .

Q. How should toxicity studies be designed to assess the safety profile of this compound?

- Methodological Answer : Follow OECD Guidelines 423 (acute oral toxicity) and 407 (28-day repeated dose). In vivo studies in rodents should monitor hepatic enzymes (ALT/AST) and histopathology. Genotoxicity is assessed via Ames test and micronucleus assay .

Q. What strategies mitigate drug-drug interactions involving CYP enzymes during metabolite formation?

- Methodological Answer : In vitro CYP inhibition assays (e.g., fluorogenic substrates) identify interactions. Co-administration studies with CYP2D6 inhibitors (e.g., quinidine) in clinical trials quantify metabolic shifts. Physiologically based pharmacokinetic (PBPK) modeling predicts interaction risks .

Q. How can environmental impacts of synthesis byproducts be evaluated?

- Methodological Answer : Screen for regulated impurities (e.g., nitrosamines) using EPA Method 521. Toxicity prediction tools (e.g., ECOSAR) assess aquatic toxicity. Compliance with EPA Significant New Use Rules (SNURs) ensures proper handling of reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.